molecular formula C21H20N4O2 B5300922 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one

1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No. B5300922
M. Wt: 360.4 g/mol
InChI Key: WJVWAWLZTGUYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a spirocyclic compound that has been gaining interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell division and proliferation. 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has also been reported to interact with the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one depend on the specific application and dosage used. In general, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to exhibit cytotoxicity against cancer cells, antiviral activity against certain viruses, and antibacterial activity against certain bacteria. In addition, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its high purity and yield, which makes it a useful compound for laboratory experiments. However, one limitation of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its relatively high cost compared to other compounds with similar properties. In addition, the mechanism of action of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one. One area of interest is the development of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one-based materials with unique properties, such as high conductivity or optical properties. Another area of interest is the investigation of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one and to identify potential targets for its use in various applications.

Synthesis Methods

1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one can be synthesized using a multi-step process involving the condensation of 3-pyridin-2-ylisoxazol-5-amine with 3-(piperidin-3-yl)indole-2,3-dione. The resulting compound is then subjected to a spirocyclization reaction to yield 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one. This synthesis method has been reported to yield high purity and yield of 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one.

Scientific Research Applications

1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been shown to exhibit anticancer, antiviral, and antibacterial properties. In neuroscience, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In materials science, 1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been explored for its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1'-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20-21(16-6-1-2-7-17(16)23-20)9-5-11-25(14-21)13-15-12-19(24-27-15)18-8-3-4-10-22-18/h1-4,6-8,10,12H,5,9,11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWAWLZTGUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)CC3=CC(=NO3)C4=CC=CC=N4)C5=CC=CC=C5NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one

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